2-(2-Piperidin-4-ylethoxy)isonicotinic acid
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis : A compound closely related to "2-(2-Piperidin-4-ylethoxy)isonicotinic acid", Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, was synthesized through condensation and characterized using IR, 1H-NMR, 13C-NMR, and mass spectral data, demonstrating the compound's potential for further chemical and pharmacological studies (Afzal et al., 2012).
Hydrogen-Bonding and Structural Properties : Research on isonipecotamide, which has a similar structure to "2-(2-Piperidin-4-ylethoxy)isonicotinic acid", revealed interesting hydrogen-bonding patterns in its crystal structures. This study provided insights into the generation of chemically stable hydrogen-bonded systems, particularly with aromatic carboxylate anions (Smith & Wermuth, 2012).
Chemical Reactions and Derivatives : Another study demonstrated the chemo-, regio-, and stereospecific addition of isonicotinic acid to α,β-acetylenic γ-hydroxy nitriles, leading to the formation of densely functionalized derivatives of isonicotinic acid, which could be relevant for pharmaceutical synthesis (Trofimov et al., 2008).
Bioisosteric Applications : The study of phosphinic, phosphonic, and seleninic acid bioisosteres of isonipecotic acid as GABAC receptor antagonists highlights the potential of these compounds in neurochemistry and drug development (Krehan et al., 2003).
Luminescence Properties : A study on the synthesis, crystal structure, and fluorescence properties of a coordination complex involving isonicotinic acid showed its potential in the field of materials science and photophysical applications (Yuan & Liu, 2005).
properties
IUPAC Name |
2-(2-piperidin-4-ylethoxy)pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-13(17)11-3-7-15-12(9-11)18-8-4-10-1-5-14-6-2-10/h3,7,9-10,14H,1-2,4-6,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDNMMUNCUMLIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Piperidin-4-ylethoxy)isonicotinic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.